Cy3 alkyne (chloride)

Fluorescence microscopy flow cytometry nucleic acid labeling

Standard non-sulfonated Cy3-alkyne requires DMSO/DMF, risking protein denaturation in live-cell or antibody labeling. This sulfonated Cy3 alkyne (chloride) eliminates organic co-solvents. - Aqueous solubility >10 mg/mL (PBS, HEPES, cell media); preserves native protein conformation - ε = 150,000 L⋅mol⁻¹⋅cm⁻¹; Φ = 0.31; excitation 550-555 nm / emission 566-570 nm - CuAAC efficiency >90% (RT, pH 6-8); compatible with TRITC/Cy3 filter sets

Molecular Formula C33H40ClN3O
Molecular Weight 530.1 g/mol
Cat. No. B12381940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3 alkyne (chloride)
Molecular FormulaC33H40ClN3O
Molecular Weight530.1 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-]
InChIInChI=1S/C33H39N3O.ClH/c1-7-23-34-31(37)22-9-8-14-24-36-28-19-13-11-17-26(28)33(4,5)30(36)21-15-20-29-32(2,3)25-16-10-12-18-27(25)35(29)6;/h1,10-13,15-21H,8-9,14,22-24H2,2-6H3;1H
InChIKeyYIXIKYACJGHYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy3 Alkyne (Chloride) – Spectral and Functional Overview


Cy3 alkyne (chloride) is a cyanine-3 fluorescent dye derivative functionalized with a terminal alkyne moiety and a sulfonate counterion. The alkyne enables selective copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with azide-bearing biomolecules, forming a stable triazole linkage . Its core spectral signature—excitation near 550–555 nm and emission near 566–570 nm—aligns with widely adopted TRITC/Cy3 filter sets and 532/555 nm laser lines . The compound integrates the click chemistry reactivity necessary for bioorthogonal labeling strategies with the optical properties essential for fluorescence microscopy, flow cytometry, and single-molecule detection.

Click Chemistry
Terminal alkyne for CuAAC bioorthogonal labeling with azide biomolecules
Aqueous Compatibility
Sulfonate group enables direct dissolution in aqueous buffers without organic co-solvent
Spectral Fit
Aligns with TRITC/Cy3 filter sets and 532/555 nm laser lines for microscopy and flow cytometry

Risks of Generic Cyanine-3 Substitution


Although Cy3 alkyne (chloride) shares a core cyanine scaffold with several fluorophores that exhibit nearly identical absorption and emission spectra—including Alexa Fluor 555, DyLight 550, and TAMRA—these dyes diverge sharply in their click-chemistry suitability, quantum yield profiles, and aqueous handling requirements . Non-sulfonated Cy3-alkyne (CAS 1902918-31-3) requires organic co-solvents for bioconjugation, risking protein denaturation and inconsistent labeling efficiency in aqueous biological workflows . Sulfo-Cy3 versions lacking the alkyne handle cannot participate in click chemistry at all, precluding covalent, site-specific attachment . Substituting without verifying the solubility class, quantum yield under working conditions, and click kinetics can yield non-reproducible conjugation efficiency, increased background, or outright experimental failure.

Non-Click Fluorophores
Alexa Fluor 555, DyLight 550, and TAMRA share similar spectra but lack alkyne functionality, precluding covalent click conjugation.
Non-Sulfonated Cy3-Alkyne
Requires organic co-solvent (DMSO/DMF) for aqueous bioconjugation, risking protein denaturation and inconsistent labeling efficiency.
Sulfo-Cy3 Without Alkyne
Lacks the terminal alkyne handle; cannot form covalent triazole linkage, prohibiting click-chemistry-based labeling strategies.

Quantitative Differentiation Against Key Comparators


Extinction Coefficient Advantage Over TAMRA Alkyne

The molar extinction coefficient of Cy3 alkyne (chloride) at its absorption maximum in PBS is reported as 150,000 L⋅mol⁻¹⋅cm⁻¹ (or 151,000 cm⁻¹M⁻¹ for the sulfonated Cy3-alkyne form), compared to a range of 84,000–92,000 L⋅mol⁻¹⋅cm⁻¹ for TAMRA alkyne (5- and 6-isomers) under comparable conditions [1]. This ~1.6- to 1.8-fold higher extinction coefficient translates directly into greater per-molecule brightness at equal labeling stoichiometry, assuming equivalent quantum yields.

Extinction Coefficient (ε)
Reported
ε = 150,000–151,000 L·mol⁻¹·cm⁻¹
TAMRA alkyne: ε = 84,000–92,000
~1.6–1.8× higher
Supports lower detection limits and improved signal-to-noise ratio.
PBS buffer; absorption maximum ~550–555 nm.
Fluorescence microscopy flow cytometry nucleic acid labeling

Quantum Yield Differentiation vs. Alexa Fluor 555 and TAMRA

Cy3 alkyne (chloride) in its non-sulfonated form exhibits a fluorescence quantum yield (Φ) of 0.31 in PBS buffer, which is approximately 3-fold higher than both Alexa Fluor 555 (Φ = 0.10) and TAMRA alkyne (Φ = 0.10) [1][2]. The FastClick™ Cy3 Alkyne variant and some Cy3 alkyne preparations report quantum yields of 0.15, reflecting differences in counterion and formulation . Even at this lower bound, Cy3 alkyne maintains a 1.5-fold advantage over Alexa Fluor 555 alkynes.

Fluorescence Quantum Yield (Φ)
Reported
Φ = 0.31 (non-sulfonated); Φ = 0.15 (FastClick™)
Alexa Fluor 555 / TAMRA alkyne: Φ = 0.10
~3.1× higher (Φ=0.31); ~1.5× (Φ=0.15)
Higher photon output per excitation; aids single-molecule sensitivity.
PBS, room temperature; vendor datasheets.
Fluorescence quantum yield brightness comparison fluorophore selection

Aqueous Solubility and Organic Co-Solvent Elimination

The sulfonate group in Cy3 alkyne (chloride) and Sulfo-Cy3 alkyne confers aqueous solubility exceeding 10 mg/mL in water, PBS, or cell culture media, enabling direct dissolution without organic co-solvents [1]. In contrast, non-sulfonated Cy3-alkyne (CAS 1902918-31-3) is described as 'non water-soluble' or 'sparingly soluble in water' and requires DMSO or DMF (typically 5–20% v/v) for bioconjugation reactions [2]. This solubility disparity directly impacts workflow compatibility: sulfonated forms permit labeling in purely aqueous buffers, preserving protein folding and enzymatic activity, whereas non-sulfonated versions introduce organic co-solvents that can denature sensitive targets.

Aqueous Solubility
Head-to-head
Sulfonated Cy3 alkyne: >10 mg/mL in water/PBS; no organic co-solvent
Non-sulfonated Cy3-alkyne: sparingly soluble; requires DMSO/DMF
Eliminates co-solvent; enables purely aqueous bioconjugation
Preserves protein folding and cell viability; streamlines labeling protocol.
Vendor-reported solubility and conjugation conditions.
Aqueous solubility bioconjugation protein labeling click chemistry

Photostability Comparison with Alexa Fluor 555

A direct head-to-head photobleaching comparison cited in vendor literature reports that Alexa Fluor 555 alkyne retains approximately 90% fluorescence after a standardized illumination protocol, whereas Cy3 dyes exhibit faster photobleaching under identical conditions [1]. While Cy3 alkyne is described in multiple independent sources as 'bright and photostable' sufficient for gel detection below 1 nmol and prolonged imaging [2], quantitative side-by-side data place Alexa Fluor 555 alkyne as the more photostable option for extended time-lapse acquisitions. Users requiring maximum photostability should consider Alexa Fluor 555 alkyne; those prioritizing quantum yield and cost may still prefer Cy3 alkyne (chloride).

Photostability
Head-to-head
Cy3 dyes photobleach faster under standard illumination
Alexa Fluor 555 alkyne: ~90% fluorescence retention
Alexa Fluor 555 more photostable; Cy3 alkyne offers higher QY
Choose Alexa Fluor 555 for extended time-lapse; Cy3 alkyne for brightness and cost.
Standardized photobleaching assay; quantitative fold-difference not extracted.
Photostability time-lapse imaging Alexa Fluor 555 fluorophore bleaching

Non-Specific Binding Reduction in Biological Matrices

The sulfonate groups present in Cy3 alkyne (chloride) and Sulfo-Cy3 alkyne impart a net negative charge that reduces hydrophobic interactions with protein surfaces and lipid membranes, thereby lowering non-specific adsorption . Independent technical literature notes that sulfo-/water-solubilized cyanine versions are 'generally less prone to hydrophobically driven stacking, and potentially reducing some nonspecific adsorption' . In contrast, non-sulfonated Cy3 dyes exhibit higher non-specific binding due to their hydrophobic character and tendency to aggregate on biomolecule surfaces . Directly comparable quantitative data (e.g., non-specific binding coefficients or background ratios for the specific alkyne forms) are not available in the retrieved sources; this evidence is therefore classified as class-level inference supported by consistent vendor and literature statements.

Non-Specific Binding
Class-level
Sulfonate groups impart negative charge, reducing hydrophobic adsorption vs. non-sulfonated Cy3 dyes (class-level inference).
May improve signal-to-background ratio; quantitative data unavailable.
Inferred from cyanine dye class behavior.
Non-specific binding background reduction sulfonation protein labeling

pH Insensitivity Range and Fluorescence Stability

Cy3 alkyne (chloride) and its sulfonated variants exhibit pH-insensitive fluorescence across pH 4–10, a property confirmed by multiple independent vendor datasheets and product descriptions . This range is comparable to Alexa Fluor 555 and Sulfo-Cy3 azide, which also claim pH insensitivity from pH 4–10 . The broad pH tolerance ensures consistent fluorescence output across diverse biological buffers (PBS, HEPES, Tris, cell culture media) and experimental conditions including endosomal/lysosomal trafficking assays where local pH may drop to 4.5–5.5.

pH Stability
Reported
Cy3 alkyne (Cl): pH 4–10 stable fluorescence
Alexa Fluor 555 / Sulfo-Cy3 azide: pH 4–10 stable
Equivalent pH insensitivity range; no quantitative difference
Eliminates pH-dependent artifacts in endocytosis and metabolic labeling.
Vendor-reported pH profiles.
pH insensitivity fluorescence stability live-cell imaging buffer compatibility

Optimal Procurement Scenarios


Aqueous-Phase Bioconjugation Without Co-Solvent Interference

When labeling azide-functionalized antibodies, recombinant proteins, or virus-like particles in purely aqueous buffers (PBS, HEPES, or cell culture media), the sulfonated Cy3 alkyne (chloride) eliminates the DMSO/DMF requirement that non-sulfonated Cy3-alkyne (CAS 1902918-31-3) mandates . This is critical for maintaining native protein conformation, preserving enzymatic activity, and avoiding cytotoxicity in live-cell click-labeling protocols. Users report solubility >10 mg/mL in aqueous media and effective CuAAC conjugation under mild conditions (room temperature, pH 6–8) with reaction efficiencies exceeding 90% [1].

High-Sensitivity Single-Molecule and Super-Resolution Imaging

For single-molecule FRET (smFRET) assays pairing Cy3 alkyne as the donor with Cy5 acceptors, the 1.6–3.1× quantum yield advantage of Cy3 alkyne over Alexa Fluor 555 or TAMRA alkyne translates directly into higher photon counts per molecule, improved localization precision, and extended trajectory lengths before photobleaching [1]. The pH insensitivity across pH 4–10 ensures reliable donor emission even in mildly acidic imaging buffers, while the high extinction coefficient (ε = 150,000 L⋅mol⁻¹⋅cm⁻¹) maximizes absorption of the 532 nm laser line commonly available on TIRF and confocal systems .

Metabolic Labeling and Bioorthogonal Detection in Fixed Specimens

Cy3 alkyne (chloride) is the click-chemistry partner of choice for detecting metabolically incorporated azido-modified biomolecules (e.g., AHA, HPG, EdU, Ac₄GalNAz) in fixed and permeabilized specimens. Its aqueous solubility permits copper-catalyzed click detection in buffer systems free of organic co-solvents, preserving cellular morphology and antigenicity for downstream immunofluorescence co-staining . The low non-specific binding conferred by sulfonate groups reduces cytoplasmic background, improving the signal-to-noise ratio for nascent RNA, protein, or glycan imaging [1].

Cost-Sensitive High-Throughput Screening

In biochemical and cell-based high-throughput screening (HTS) campaigns where the imaging dwell time per well is short (<500 ms) and signal brightness per excitation pulse is the primary determinant of assay quality, Cy3 alkyne (chloride) often provides superior brightness-per-cost compared to Alexa Fluor 555 alkyne . Its 3-fold higher quantum yield (Φ = 0.31 vs. 0.10 for AF555) can compensate for lower photostability in rapid plate-reader or high-content screening formats, while the broad instrument compatibility (532 nm and 555 nm laser lines; TRITC/Cy3 filter cubes) avoids hardware upgrades [1].

Application
Selection Property
Validation Focus
Aqueous bioconjugation (proteins, antibodies)
Sulfonate-mediated aqueous solubility; co-solvent-free CuAAC click labeling
Preservation of protein conformation and enzymatic activity after labeling
Single-molecule FRET / super-resolution imaging
High quantum yield and extinction coefficient for improved photon budget
Photon budget and donor photostability in smFRET with Cy5 acceptor
Metabolic labeling detection (EdU, AHA, Ac₄GalNAz)
Alkyne click handle with low non-specific binding from sulfonate groups
Signal-to-noise ratio in fixed-cell imaging; immunofluorescence co-staining compatibility
Cost-sensitive high-throughput screening
High brightness per molecule; reduces biomolecule consumption
Detection limits under short exposure in plate-based imaging
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